molecular formula C13H11BrO2 B8470935 Ethyl3-bromo-2-naphthoate

Ethyl3-bromo-2-naphthoate

Cat. No.: B8470935
M. Wt: 279.13 g/mol
InChI Key: TWBKLNFTURDUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-2-naphthoate is a brominated naphthoate ester characterized by a bromine atom at the 3-position of the naphthalene ring and an ethyl ester group at the 2-position. This compound belongs to the broader class of halogenated aromatic esters, which are pivotal intermediates in organic synthesis, pharmaceutical development, and materials science.

Properties

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

ethyl 3-bromonaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3

InChI Key

TWBKLNFTURDUIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl3-bromo-2-naphthoate typically involves the bromination of naphthalene-2-carboxylic acid followed by esterification. One common method includes the following steps:

    Bromination: Naphthalene-2-carboxylic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the third position.

    Esterification: The resulting 3-Bromo-naphthalene-2-carboxylic acid is then reacted with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 3-Bromo-naphthalene-2-carboxylic acid ethyl alcohol.

    Oxidation: Oxidized naphthalene derivatives.

Scientific Research Applications

Ethyl3-bromo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl3-bromo-2-naphthoate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Methyl 1-Bromo-2-Naphthoate

The most structurally analogous compound to Ethyl 3-bromo-2-naphthoate in the provided evidence is Methyl 1-bromo-2-naphthoate (). Key differences include:

  • Bromine Position : Methyl 1-bromo-2-naphthoate has bromine at the 1-position, whereas Ethyl 3-bromo-2-naphthoate features bromine at the 3-position. This positional isomerism significantly impacts electronic and steric properties. For instance, bromine at the 1-position (adjacent to the ester group) may enhance steric hindrance in reactions, while bromine at the 3-position could alter the electron density distribution across the naphthalene ring.
  • Ester Group : The ethyl ester in Ethyl 3-bromo-2-naphthoate likely increases lipophilicity and boiling point compared to the methyl ester in Methyl 1-bromo-2-naphthoate, influencing solubility and industrial processing.

Table 1: Comparative Analysis of Key Features

Property Ethyl 3-Bromo-2-Naphthoate Methyl 1-Bromo-2-Naphthoate
Bromine Position 3-position 1-position
Ester Group Ethyl Methyl
Likely Reactivity Moderate steric hindrance High steric hindrance near ester
Applications (Inferred) Pharmaceutical intermediates Catalysis, dyes, adapalene drug

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